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Compound of Interest

Compound Name: 1-(Furan-2-yl)butan-2-one

Cat. No.: B1268177 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the

compound 1-(Furan-2-yl)butan-2-one (CAS No: 4208-63-3), a molecule of interest in synthetic

chemistry and drug discovery. Due to the limited availability of directly published experimental

spectra, this document presents a combination of predicted data based on established

spectroscopic principles and data from analogous structures. The information is intended to aid

in the identification, characterization, and quality control of this furan derivative.

Compound Overview
Structure:

Molecular Formula: C₈H₁₀O₂ Molecular Weight: 138.16 g/mol IUPAC Name: 1-(Furan-2-
yl)butan-2-one

Spectroscopic Data Summary
The following tables summarize the predicted and expected spectroscopic data for 1-(Furan-2-
yl)butan-2-one. These values are derived from the analysis of the individual structural

components (furan and butan-2-one) and spectral data from similar furan-containing

compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Table 1: Predicted ¹H NMR Spectroscopic Data (Solvent: CDCl₃, Reference: TMS)

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~7.35 dd 1H H-5 (furan)

~6.30 dd 1H H-4 (furan)

~6.15 d 1H H-3 (furan)

~3.80 s 2H
-CH₂- (methylene

adjacent to furan)

~2.50 q 2H
-CH₂- (methylene in

ethyl group)

~1.05 t 3H
-CH₃ (methyl in ethyl

group)

Table 2: Predicted ¹³C NMR Spectroscopic Data (Solvent: CDCl₃, Reference: TMS)

Chemical Shift (δ, ppm) Assignment

~208 C=O (ketone)

~151 C-2 (furan, substituted)

~142 C-5 (furan)

~110 C-4 (furan)

~108 C-3 (furan)

~45 -CH₂- (methylene adjacent to furan)

~36 -CH₂- (methylene in ethyl group)

~8 -CH₃ (methyl in ethyl group)

Infrared (IR) Spectroscopy
Table 3: Expected IR Absorption Bands
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Wavenumber (cm⁻¹) Intensity Assignment

~3120 Medium =C-H stretch (furan)

~2970 Medium-Strong C-H stretch (aliphatic)

~1715 Strong C=O stretch (ketone)

~1580, ~1500 Medium C=C stretch (furan ring)

~1010 Strong C-O-C stretch (furan ring)

Mass Spectrometry (MS)
Table 4: Expected Mass Spectrometry Fragmentation (Electron Ionization - EI)

m/z Possible Fragment Ion

138 [M]⁺ (Molecular Ion)

95 [M - C₂H₅]⁺ or [C₄H₃O-CH₂-C=O]⁺

81 [C₄H₃O-CH₂]⁺ (Furfuryl cation)

71 [C₂H₅-C=O]⁺

43 [CH₃-CH₂-C=O]⁺ or [C₃H₃]⁺

Experimental Protocols
The following are detailed, generalized methodologies for acquiring the spectroscopic data

presented above. These protocols are standard for the analysis of organic compounds and are

directly applicable to 1-(Furan-2-yl)butan-2-one.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:

Accurately weigh 5-10 mg of 1-(Furan-2-yl)butan-2-one.
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Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃)

containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

Transfer the solution to a clean, dry 5 mm NMR tube.

¹H NMR Acquisition:

The ¹H NMR spectrum is recorded on a 400 MHz (or higher) spectrometer.

The instrument is locked to the deuterium signal of the CDCl₃.

A standard single-pulse experiment is used with a 90° pulse width.

Typically, 16 to 32 scans are acquired with a relaxation delay of 1-2 seconds between

scans to ensure adequate signal-to-noise.

¹³C NMR Acquisition:

The ¹³C NMR spectrum is recorded on the same spectrometer, tuning the probe to the ¹³C

frequency (e.g., 100 MHz for a 400 MHz instrument).

A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum to

single lines for each unique carbon atom.

A larger number of scans (e.g., 1024 or more) is typically required due to the low natural

abundance of the ¹³C isotope. A relaxation delay of 2-5 seconds is used.

Data Processing:

The acquired Free Induction Decays (FIDs) are Fourier transformed.

The resulting spectra are phased and baseline corrected.

The chemical shifts are referenced to the TMS signal at 0.00 ppm for both ¹H and ¹³C

spectra.

Infrared (IR) Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):
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A small drop of neat liquid 1-(Furan-2-yl)butan-2-one is placed directly onto the crystal of

the ATR accessory. If the sample is a solid, a small amount of the solid is pressed firmly

against the crystal.

Data Acquisition:

A background spectrum of the clean, empty ATR crystal is recorded.

The sample spectrum is then acquired over a range of 4000 to 400 cm⁻¹.

Typically, 16 to 32 scans are co-added and averaged to improve the signal-to-noise ratio.

Data Processing:

The final spectrum is presented in terms of percent transmittance or absorbance as a

function of wavenumber (cm⁻¹).

Mass Spectrometry (MS)
Sample Introduction:

The sample is introduced into the mass spectrometer, typically via a gas chromatography

(GC-MS) system for volatile compounds or by direct infusion. For GC-MS, a dilute solution

of the compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) is

injected.

Ionization (Electron Ionization - EI):

In the ion source, the sample molecules are bombarded with a high-energy electron beam

(typically 70 eV).

This causes the molecules to ionize and fragment.

Mass Analysis:

The resulting positively charged ions (the molecular ion and fragment ions) are

accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
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The analyzer separates the ions based on their mass-to-charge ratio (m/z).

Detection and Data Processing:

A detector records the abundance of each ion at a specific m/z value.

The resulting data is plotted as a mass spectrum, showing the relative intensity of each

ion.

Visualizations
The following diagrams illustrate the logical workflow for the spectroscopic analysis of an

organic compound such as 1-(Furan-2-yl)butan-2-one.
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Click to download full resolution via product page

Caption: Workflow for the spectroscopic analysis and characterization of 1-(Furan-2-yl)butan-
2-one.
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Caption: Logical relationship between the structure of 1-(Furan-2-yl)butan-2-one and its

spectroscopic data.

To cite this document: BenchChem. [Spectroscopic Profile of 1-(Furan-2-yl)butan-2-one: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1268177#1-furan-2-yl-butan-2-one-spectroscopic-
data-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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